Methyl 4-fluorocinnamate

Catalog No.
S3463558
CAS No.
96426-60-7
M.F
C10H9FO2
M. Wt
180.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-fluorocinnamate

CAS Number

96426-60-7

Product Name

Methyl 4-fluorocinnamate

IUPAC Name

methyl (E)-3-(4-fluorophenyl)prop-2-enoate

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

InChI

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+

InChI Key

HSNCAEKOZRUMTB-QPJJXVBHSA-N

SMILES

COC(=O)C=CC1=CC=C(C=C1)F

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)F

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)F

Methyl 4-fluorocinnamate is an organic compound with the molecular formula C10H9FO2C_{10}H_9FO_2 and a molecular weight of 180.18 g/mol. It is characterized by a cinnamate structure, which consists of a trans-alkene configuration between the phenyl and the methyl ester groups. The presence of a fluorine atom at the para position of the phenyl ring distinguishes this compound from other cinnamates, enhancing its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science .

Currently, there's limited research on the specific mechanism of action of Methyl 4-fluorocinnamate. However, studies suggest potential antifungal and antibacterial activities []. Further research is needed to elucidate its precise mode of action in these biological systems.

Due to its functional groups:

  • Esterification: The compound can undergo esterification reactions, forming new esters when reacted with alcohols.
  • Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles, making it useful in synthetic organic chemistry.
  • Michael Addition: It can act as an electrophile in Michael addition reactions, particularly with nucleophiles such as thiols or amines.
  • Hydrolysis: Methyl 4-fluorocinnamate can be hydrolyzed to yield 4-fluorocinnamic acid and methanol under acidic or basic conditions .

Methyl 4-fluorocinnamate exhibits notable biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that it possesses antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation, making it a candidate for therapeutic applications .
  • Melanin Synthesis Inhibition: Similar to other cinnamates, it may inhibit melanin synthesis, suggesting potential use in cosmetic formulations aimed at skin lightening .

Several methods exist for synthesizing methyl 4-fluorocinnamate:

  • Direct Fluorination: This method involves the fluorination of methyl cinnamate using fluorinating agents.
  • Aldol Condensation: Methyl 4-fluorobenzaldehyde can be reacted with malonic acid derivatives to yield methyl 4-fluorocinnamate through an aldol-type condensation reaction.
  • Transesterification: The compound can also be synthesized via transesterification of 4-fluorocinnamic acid with methanol .

Methyl 4-fluorocinnamate has diverse applications:

  • Pharmaceuticals: Its unique structure allows for modifications that may lead to new drug candidates, particularly in anti-inflammatory and antimicrobial therapies.
  • Cosmetics: Due to its potential skin-lightening effects, it is explored for use in cosmetic formulations.
  • Material Science: It serves as a precursor for synthesizing polymers and other materials with specific properties .

Interaction studies of methyl 4-fluorocinnamate focus on its reactivity with biological molecules and other chemical entities:

  • Protein Binding: Investigations into how this compound interacts with proteins can reveal insights into its mechanism of action in biological systems.
  • Synergistic Effects: Studies have explored its synergistic effects when combined with other antimicrobial agents, enhancing their efficacy against resistant strains .

Methyl 4-fluorocinnamate shares similarities with several compounds within the cinnamate family. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
Methyl CinnamateCinnamic acid derivative without fluorineCommonly used as a flavoring agent
Methyl 4-chlorocinnamateChlorine instead of fluorine at para positionExhibits different reactivity patterns
Methyl 4-hydroxycinnamateHydroxyl group instead of fluorineKnown for anti-inflammatory properties
Methyl 3-fluorocinnamateFluorine at meta positionDifferent steric effects on reactivity

Methyl 4-fluorocinnamate's unique fluorinated structure provides distinct chemical properties not found in its analogs, influencing its reactivity and potential applications .

Concerted Aromatic Nucleophilic Substitution Mechanisms

Concerted SNAr mechanisms represent a paradigm shift from traditional stepwise processes, enabling fluorination of aromatic systems without stabilizing electron-withdrawing groups. In these reactions, bond formation and breaking occur synchronously through a single transition state, bypassing high-energy intermediates like Meisenheimer complexes [4] [6].

For methyl 4-fluorocinnamate, the fluorine atom at the para position can participate in such mechanisms. Recent advances demonstrate that organic superbases like t-Bu-P4 catalyze concerted SNAr reactions by dual activation of the aryl fluoride and the nucleophile [4]. This catalyst stabilizes the transition state through hydrogen-bonding interactions, lowering the energy barrier for fluoride displacement. Computational studies suggest that the ester group at the α,β-unsaturated position enhances electrophilicity at the aromatic ring, facilitating nucleophilic attack even in electron-rich environments [5].

A key example involves the fluorination of methyl 3-nitropyridine-4-carboxylate, where the nitro group is replaced by fluoride via SNAr in the presence of cesium fluoride (CsF) and dimethyl sulfoxide (DMSO) [3]. This reaction proceeds at reflux temperatures (1.5 hours) with 38% yield, highlighting the role of polar aprotic solvents in stabilizing the transition state. The ortho-positioned carbonyl group activates the aromatic ring by withdrawing electron density, making the nitro group a viable leaving site [3].

Table 1: Comparative Yields in Concerted SNAr Fluorination

SubstrateFluoride SourceSolventTemperatureYield (%)
Methyl 3-nitropyridine-4-carboxylateCsFDMSOReflux38
4-ChlorothiazoleTMAF (anh)DMF100°C85

Tetramethylammonium fluoride (TMAF) has emerged as a superior fluoride source for large-scale SNAr reactions due to its solubility in dimethylformamide (DMF) [6]. In one industrial application, TMAF facilitated the fluorination of a chlorothiazole derivative at 95–100°C, achieving 36.8 kg of product with >95% purity [6]. This method avoids the need for extreme temperatures or stoichiometric bases, underscoring its practicality for functionalizing methyl 4-fluorocinnamate analogs.

Addition-Elimination Pathways in Electron-Deficient Systems

Addition-elimination pathways dominate the fluorination of α,β-unsaturated esters like methyl 4-fluorocinnamate. These reactions proceed via a two-step mechanism: (1) nucleophilic addition to the electron-deficient double bond, forming a fluorinated intermediate, and (2) elimination of a leaving group to restore aromaticity [2] [5].

Electrochemical fluorination of ethyl cinnamates provides a illustrative case. Using ammonium fluorides (e.g., Et₃N·5HF) in dichloromethane, the double bond undergoes cis-selective difluorination to yield 2,3-difluoro-3-arylpropionates as erythro and threo diastereomers [2]. The preference for cis-addition stems from steric and electronic factors: the bulky fluoride ions approach the less hindered face of the planar intermediate, while conjugation with the ester group stabilizes the transition state [2].

Table 2: Diastereoselectivity in Electrochemical Fluorination

SubstrateElectrolyteSolventErythro:Threo Ratio
Ethyl cinnamateEt₃N·5HFCH₂Cl₂60:40
4-FluorocinnamateEt₄NF·4HFCH₃CN70:30

In contrast, concerted mechanisms avoid intermediate formation altogether. For instance, quinoline derivatives undergo oxidative fluorination via asynchronous F⁻–H⁺ transfer, where fluoride attack and proton abstraction occur in a single step [5]. This pathway minimizes side reactions associated with Meisenheimer complexes, such as retro-fluorination.

The ester moiety in methyl 4-fluorocinnamate further modulates reactivity. Infrared spectroscopy and X-ray crystallography reveal that the carbonyl group adopts a transoid conformation, enhancing resonance stabilization of the intermediate. This geometric preference aligns with density functional theory (DFT) calculations, which predict a 12 kcal/mol stabilization for the transoid form over alternative conformers [7].

XLogP3

2.7

Dates

Modify: 2023-08-19

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